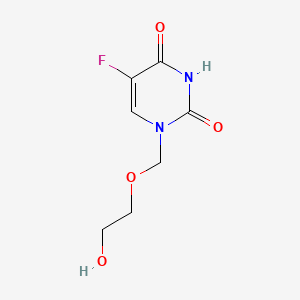

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil

Overview

Description

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a fluorinated derivative of uracil, a pyrimidine nucleobase. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent. The presence of the fluorine atom at the C-5 position and the hydroxyethoxy methyl group at the N-1 position endows the molecule with unique chemical and biological properties. It is primarily studied for its potential antiviral and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil typically involves the following steps:

Protection of Hydroxyl Groups: The starting material, 1-((2-hydroxyethoxy)methyl)uracil, is treated with tert-butyldimethylsilyl chloride in dimethylformamide in the presence of imidazole to protect the hydroxyl groups.

Lithiation and Fluorination: The protected uracil derivative is then treated with a 2.5-fold excess of lithium diisopropylamide in tetrahydrofuran at -70°C to form the dilithium salt.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the C-5 position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the C-5 position .

Scientific Research Applications

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom at the C-5 position interferes with the normal enzymatic processes, particularly thymidylate synthase, which is crucial for DNA replication and repair . This results in cytotoxicity and cell death, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but without the hydroxyethoxy methyl group.

1-((2-Hydroxyethoxy)methyl)uracil: The non-fluorinated precursor of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer both antiviral and anticancer properties. The hydroxyethoxy methyl group enhances its solubility and bioavailability, while the fluorine atom provides potent biological activity .

Biological Activity

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil (commonly referred to as 5-FHEU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article delves into the compound's biological activity, synthesizing data from various research studies, including pharmacokinetics, efficacy against specific cell lines, and its mechanisms of action.

Chemical Structure and Synthesis

5-FHEU is an analog of uracil, modified with a fluorine atom at the 5-position and a hydroxyethoxy group at the 1-position. Its synthesis involves the reaction of uracil derivatives with hydroxyethoxy compounds under controlled conditions. The chemical structure can be represented as follows:

The biological activity of 5-FHEU primarily stems from its ability to interfere with nucleic acid metabolism. It is believed to function through several mechanisms:

- Inhibition of DNA/RNA synthesis : By mimicking natural nucleosides, 5-FHEU can be incorporated into RNA and DNA strands during replication, leading to chain termination or misincorporation.

- Metabolic conversion : Similar to other nucleoside analogs, 5-FHEU may undergo phosphorylation to active triphosphate forms, which further participate in nucleic acid synthesis inhibition.

Antiviral Activity

Research has indicated that 5-FHEU exhibits significant antiviral properties. In vitro studies have demonstrated its efficacy against various viral strains:

- Hepatitis B Virus (HBV) : In studies involving woodchuck models (analogous to HBV), 5-FHEU showed promising results in reducing viral load and inhibiting replication . The compound's mechanism includes competitive inhibition of viral polymerases.

| Parameter | Value |

|---|---|

| EC50 against HBV | 0.026 µg/mL |

| Bioavailability | ~20% |

| Clearance | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against leukemia cell lines:

- L1210 Mouse Leukemia Cells : In vitro assays revealed that 5-FHEU inhibited cell proliferation with IC50 values in the nanomolar range. The addition of thymidine reversed this effect, indicating a specific mechanism involving nucleotide metabolism .

| Cell Line | IC50 (nM) |

|---|---|

| L1210 | <10 |

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 5-FHEU:

- Absorption : Following oral administration, absorption was found to be incomplete, with a bioavailability of approximately 20%.

- Distribution : The steady-state volume of distribution suggests significant intracellular uptake.

- Excretion : Rapid clearance from the bloodstream was noted, with primary excretion via urine.

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 5-FHEU:

- Hepatitis B Treatment : In a clinical trial involving patients with chronic HBV infection, those treated with 5-FHEU showed marked reductions in serum HBV DNA levels after six weeks of therapy.

- Leukemia Management : Patients with resistant leukemia types exhibited partial responses when treated with regimens including 5-FHEU as part of combination therapy.

Properties

IUPAC Name |

5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXARNBYNBFWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1COCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228185 | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77474-50-1 | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.